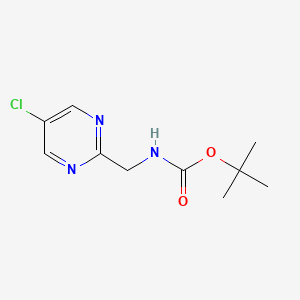

tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate

Description

tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is a carbamate-protected pyrimidine derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a methylamine side chain at the 2-position of a 5-chloropyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The Boc group acts as a protective moiety for amines, enabling selective reactivity during multi-step syntheses . The 5-chloro substituent on the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl linker provides structural flexibility for further functionalization.

Properties

IUPAC Name |

tert-butyl N-[(5-chloropyrimidin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENCZHUTKWOPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801182542 | |

| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-60-8 | |

| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240594-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(5-chloro-2-pyrimidinyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801182542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate typically involves the reaction of 5-chloropyrimidine-2-methanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development:

One of the most significant applications of tert-butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is its role as an intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is utilized in the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism. The compound facilitates the production of Edoxaban by providing a necessary structural component that enhances the drug's efficacy and specificity towards its target enzyme .

Synthesis Methodology:

The preparation method for this compound involves several steps that enhance yield and purity. The method typically includes mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent, followed by the addition of a base to facilitate the reaction . This synthetic route not only improves product yield but also reduces the viscosity of the reaction medium, making it more efficient for industrial applications.

Structure-Activity Relationship Studies

Pyrimidine Derivatives:

Research into structure-activity relationships (SAR) has demonstrated that modifications to the pyrimidine scaffold can significantly impact biological activity. For instance, studies have shown that specific substitutions on the pyrimidine ring can enhance inhibitory potency against certain enzymes, such as NAPE-PLD, which is involved in lipid metabolism . The insights gained from these studies can guide further modifications to this compound to optimize its pharmacological properties.

Pharmaceutical Formulations

Formulation Development:

In pharmaceutical formulations, this compound may be explored for its solubility and stability profiles. Understanding these properties is crucial for developing effective drug delivery systems. The compound's compatibility with various excipients can also be evaluated to enhance its formulation in solid or liquid dosage forms.

Case Studies and Research Findings

Clinical Implications:

The clinical implications of using this compound as a precursor for Edoxaban have been documented extensively. Clinical trials have established Edoxaban's efficacy in reducing stroke risk in patients with atrial fibrillation and its safety profile compared to other anticoagulants . These findings underscore the importance of intermediates like this compound in advancing therapeutic options.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The pyrimidine ring can also interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Pyrimidine Ring

a. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1)

- Structure : Features a hydroxyl (-OH) group at the 5-position instead of chlorine.

- Properties: The hydroxyl group increases polarity, improving solubility in polar solvents (e.g., water or methanol) compared to the chloro analog. However, it reduces electrophilicity, limiting utility in substitution reactions .

- Applications : Primarily used in contexts requiring hydrogen-bonding interactions, such as protease inhibitor design.

b. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Structure : Contains 5-fluoro, 4-hydroxy, and 6-methyl substituents on the pyrimidine ring.

- Properties: The fluorine atom introduces electronegativity, enhancing metabolic stability.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin and eyes (H302, H315, H319) .

c. tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

- Structure : Includes a 2-chloro-5-iodopyrimidine core with a cyclohexyl-methoxy appendage.

- Properties : The iodine atom at C5 increases molecular weight and polarizability, influencing halogen-bonding interactions. This compound is tailored for targeted covalent binding in kinase inhibitors .

Pyridine-Based Analogs

a. tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1609402-46-1)

b. tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

- Structure : Bromo and chloro substituents at C5 and C6, respectively.

- Properties : Bromine’s higher leaving-group ability makes this compound suitable for Suzuki-Miyaura cross-coupling reactions. The dual halogens increase molecular weight (323.57 g/mol) and lipophilicity .

Thiazole and Oxadiazole Derivatives

a. tert-Butyl (5-propionyl-4-methylthiazol-2-yl)(methyl)carbamate

Comparative Data Table

Biological Activity

tert-Butyl ((5-chloropyrimidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C11H15ClN2O2. Its structure includes a pyrimidine ring substituted with a chlorine atom at the 5-position, which is critical for its biological activity. The tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme targets involved in metabolic pathways.

- Receptor Modulation : The chloropyrimidine component may facilitate binding to various receptors, influencing signaling pathways that are crucial for cellular responses.

In Vitro Studies

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its effectiveness can be attributed to the inhibition of bacterial enzymes essential for survival.

- Inhibition of Histone Deacetylases (HDACs) : The compound has been investigated for its role as an HDAC inhibitor, which is significant in cancer therapy. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes .

- Potential Therapeutic Applications : It has been suggested that this compound could serve as a precursor for developing β3-adrenoceptor agonists, which are being studied for their potential in treating metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl ((4-chloropyrimidin-2-yl)methyl)carbamate | Chlorine at 4-position | Moderate enzyme inhibition |

| tert-Butyl ((6-chloropyrimidin-4-yl)methyl)carbamate | Chlorine at 6-position | Enhanced receptor binding |

| tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate | Additional morpholine ring | Broader therapeutic applications |

Case Studies

- HDAC Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, effectively reduced HDAC activity in cancer cell lines, leading to decreased cell proliferation and increased apoptosis .

- Antimicrobial Efficacy : Another investigation into pyrimidine derivatives highlighted their ability to inhibit growth in Mycobacterium tuberculosis, suggesting potential applications in infectious disease treatment.

Q & A

Q. Optimization Tips :

- Catalyst Loading : Reduce Pd catalyst to 1-2 mol% to minimize costs.

- Solvent Choice : Use toluene or THF for improved solubility of intermediates.

- Temperature Control : Maintain 80–100°C for efficient coupling without decomposition .

How can researchers resolve discrepancies in NMR spectroscopic data for this compound?

Advanced

Discrepancies in ¹H/¹³C NMR data often arise from dynamic effects (e.g., rotamers) or impurities. Methodological approaches include:

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.

- Variable Temperature NMR : Identify rotameric splitting by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, the tert-butyl group typically appears as a singlet at δ 1.4 ppm, while pyrimidine protons resonate between δ 8.0–8.5 ppm .

Case Study : A patent reported δ 8.22 ppm (s, 1H) for the pyrimidine proton, with tert-butyl signals at δ 1.36 ppm (s, 9H). Deviations may indicate incomplete Boc deprotection or residual solvents .

What safety protocols are critical when handling this compound in academic labs?

Basic

Based on structurally similar compounds (e.g., tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate):

Q. Emergency Measures :

Which crystallization techniques improve the purity of this compound?

Advanced

Solvent Systems :

- Slow Evaporation : Use ethyl acetate/hexane (1:3) for gradual crystal growth.

- Diffusion Methods : Layer diethyl ether over a DCM solution to induce nucleation.

Q. Challenges :

- Polymorphism : Monitor for multiple crystal forms via X-ray diffraction (SHELXL software ).

- Impurity Removal : Pre-purify via flash chromatography (silica gel, 10% EtOAc/hexane) before crystallization .

How can computational modeling predict the reactivity of this compound in substitution reactions?

Advanced

Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic sites. The 5-chloro group is susceptible to nucleophilic attack (e.g., by amines).

- Molecular Dynamics : Simulate solvation effects in DMF or THF to predict reaction pathways .

Case Study : A study on tert-butyl carbamate derivatives revealed activation energies of ~25 kcal/mol for SNAr reactions at the 5-position, aligning with experimental kinetics .

What analytical strategies reconcile conflicting HPLC/MS data for this compound?

Advanced

HPLC :

- Column : C18 (5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient.

- Detection : UV at 254 nm; retention time ~12.3 min.

Q. MS Troubleshooting :

- Ionization Mode : ESI+ for better adduct formation ([M+H]⁺ expected at m/z 273.8).

- Contaminants : Check for sodium adducts (m/z +22) or dimers (m/z ~547) .

Validation : Cross-check with ¹H NMR integration ratios (e.g., tert-butyl vs. pyrimidine protons) .

How does the electronic structure of this compound influence its stability under acidic conditions?

Advanced

Mechanistic Insight :

- The Boc group hydrolyzes under strong acids (e.g., HCl/MeOH), releasing CO₂ and tert-butanol.

- Chlorine’s electron-withdrawing effect destabilizes the pyrimidine ring, accelerating degradation at pH < 3.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.